2-[5-Bromo-2-(trifluoromethyl)pyridin-4-yl]ethanol
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Overview
Description
“2-[5-Bromo-2-(trifluoromethyl)pyridin-4-yl]ethanol” is a chemical compound with the molecular formula C8H7BrF3NO . It is also known as “(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol” and has a CAS Number of 1359828-97-9 .
Synthesis Analysis
The synthesis of this compound or its derivatives often involves palladium-catalyzed α-arylation of a Refomatsky reagent . Regioselective C-4 deprotonation with LDA and trapping with carbon dioxide can lead to the corresponding C-4 acid .Molecular Structure Analysis
The molecular structure of “2-[5-Bromo-2-(trifluoromethyl)pyridin-4-yl]ethanol” consists of a pyridine ring substituted with a bromo group at the 5th position and a trifluoromethyl group at the 2nd position. An ethan-1-ol group is attached to the 4th position of the pyridine ring .Chemical Reactions Analysis
As a substrate, “2-[5-Bromo-2-(trifluoromethyl)pyridin-4-yl]ethanol” is used in a palladium-catalyzed α-arylation of a Refomatsky reagent . This reaction is a key step in the synthesis of various agrochemical and pharmaceutical compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[5-Bromo-2-(trifluoromethyl)pyridin-4-yl]ethanol” include a molecular weight of 270.05 . It is a solid at room temperature .Scientific Research Applications
Agrochemical Applications
Overview::- Herbicides:
Pharmaceutical Applications
Overview::- Mechanism of Action:
Organic Synthesis
Overview::- Dyestuff Synthesis:
Ligand Design
Overview::- Coordination Chemistry:
Conclusion
“2-[5-Bromo-2-(trifluoromethyl)pyridin-4-yl]ethanol” is a versatile compound with applications spanning agrochemicals, pharmaceuticals, organic synthesis, and ligand design. Its unique properties continue to inspire innovative research and development in various fields . If you have any further questions or need additional details, feel free to ask! 😊
Safety and Hazards
Future Directions
The demand for trifluoromethylpyridine (TFMP) derivatives, such as “2-[5-Bromo-2-(trifluoromethyl)pyridin-4-yl]ethanol”, has been increasing steadily over the years. These compounds have found fundamental roles as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . Therefore, future research and development activity involving TFMP derivatives are expected to continue to grow.
Mechanism of Action
Target of Action
Compounds with a -cf3 group have been shown to exhibit improved drug potency toward thereverse transcriptase enzyme . This enzyme plays a crucial role in the replication of retroviruses, making it a key target in antiretroviral therapies .
Mode of Action
It’s suggested that the trifluoromethyl (-cf3) group attached to a tertiary stereogenic center in a hetero aliphatic ring can enhance drug potency bylowering the pKa of the cyclic carbamate . This is achieved through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
The inhibition of the reverse transcriptase enzyme can disrupt theRNA-to-DNA transcription process , which is essential for the replication of retroviruses .
Result of Action
The inhibition of the reverse transcriptase enzyme can potentially block the replication of retroviruses, leading to a decrease in viral load .
properties
IUPAC Name |
2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO/c9-6-4-13-7(8(10,11)12)3-5(6)1-2-14/h3-4,14H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJTZCVAQTYWDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)Br)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-Bromo-2-(trifluoromethyl)pyridin-4-yl]ethanol |
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